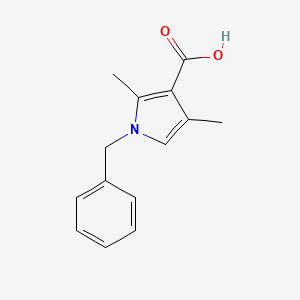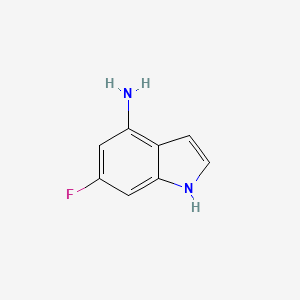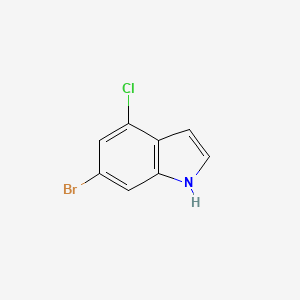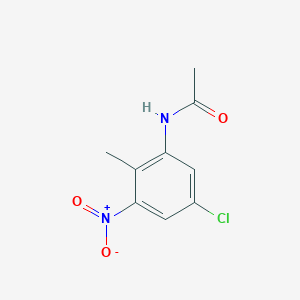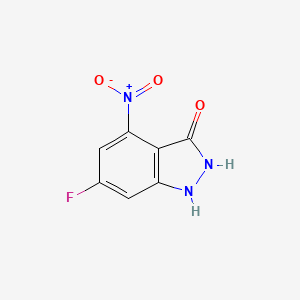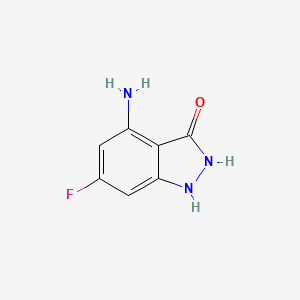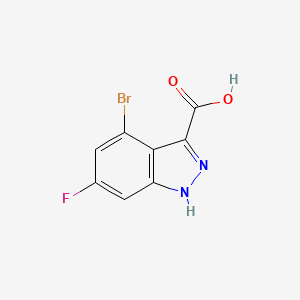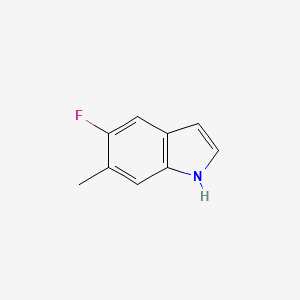
5-fluoro-6-méthyl-1H-indole
Vue d'ensemble
Description
5-fluoro-6-methyl-1H-indole, or 5F6M, is an aromatic heterocyclic compound with a molecular formula of C9H7FN. It is a derivative of the indole family, which is a group of compounds found in nature, and is used in a variety of scientific research applications. In
Applications De Recherche Scientifique
Agents anticancéreux et immunomodulateurs
Les dérivés de l'indole ont été étudiés comme agents anticancéreux potentiels et immunomodulateurs. Ils peuvent agir comme inhibiteurs de la tryptophane dioxygénase, ce qui peut jouer un rôle dans le traitement du cancer en affectant le métabolisme du tryptophane, un acide aminé impliqué dans la régulation de la réponse immunitaire .
Agents antimicrobiens
Certains dérivés de l'indole montrent des résultats prometteurs en tant qu'agents antimicrobiens. Par exemple, certains composés ont démontré un bon potentiel antimicrobien contre une variété de pathogènes .
Agents antifongiques
Les indoles sont également étudiés pour leurs propriétés antifongiques. Cette application est particulièrement importante dans le développement de nouveaux traitements contre les infections fongiques, qui deviennent de plus en plus résistantes aux médicaments existants .
Gestion du diabète
Les dérivés de l'indole tels que le 5-fluoro-6-méthyl-1H-indole peuvent être utilisés dans le développement des inhibiteurs du cotransporteur 2 du glucose dépendant du sodium (SGLT2), qui constituent une classe de médicaments utilisés pour gérer l'hyperglycémie dans le diabète .
Agents anti-VIH
Des recherches ont été menées sur de nouveaux dérivés indoliques pour leur utilisation potentielle comme agents anti-VIH. Des études d'amarrage moléculaire ont été réalisées pour évaluer leur efficacité contre le VIH-1 .
Molécules de signalisation
Les indoles jouent un rôle important en tant que molécules de signalisation entre les microbes et les plantes, et ils sont également précieux dans l'industrie alimentaire ou la parfumerie pour leurs applications de saveur et de parfum .
Safety and Hazards
The safety information available indicates that 5-fluoro-6-methyl-1H-indole is associated with some hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Orientations Futures
Indole derivatives, including 5-fluoro-6-methyl-1H-indole, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mécanisme D'action
Target of Action
5-Fluoro-6-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interact with viral proteins or cellular factors necessary for viral replication .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that 5-fluoro-6-methyl-1H-indole could have similar effects, although more research is needed to confirm this.
Analyse Biochimique
Biochemical Properties
5-Fluoro-6-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-fluoro-6-methyl-1H-indole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes in the body.
Cellular Effects
5-Fluoro-6-methyl-1H-indole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, 5-fluoro-6-methyl-1H-indole can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-6-methyl-1H-indole involves its interactions with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can result in altered signaling cascades and downstream effects on cellular processes. Additionally, 5-fluoro-6-methyl-1H-indole can modulate gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-6-methyl-1H-indole can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of 5-fluoro-6-methyl-1H-indole in various experimental setups is crucial for understanding its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 5-fluoro-6-methyl-1H-indole can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-fluoro-6-methyl-1H-indole can vary with different dosages in animal models. Studies have shown that low doses of indole derivatives can have beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. It is essential to determine the threshold doses at which 5-fluoro-6-methyl-1H-indole exhibits therapeutic effects without causing significant toxicity. Animal studies have provided valuable insights into the dose-response relationship and the safety profile of this compound.
Metabolic Pathways
5-Fluoro-6-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of indole derivatives . These enzymes catalyze the hydroxylation and subsequent conjugation of 5-fluoro-6-methyl-1H-indole, leading to the formation of metabolites that can be excreted from the body. The metabolic pathways of 5-fluoro-6-methyl-1H-indole can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 5-fluoro-6-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cells, 5-fluoro-6-methyl-1H-indole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-fluoro-6-methyl-1H-indole within different tissues can affect its overall pharmacological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-fluoro-6-methyl-1H-indole is critical for understanding its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, 5-fluoro-6-methyl-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 5-fluoro-6-methyl-1H-indole can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-fluoro-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVXDSGDUVHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646649 | |
| Record name | 5-Fluoro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-16-7 | |
| Record name | 5-Fluoro-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
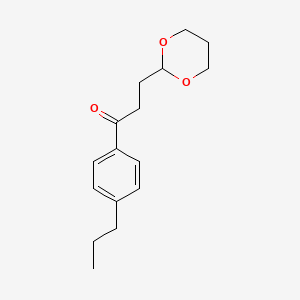
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)
